molecular formula C22H25N3O3S2 B2422813 N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 687574-24-9

N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2422813
CAS No.: 687574-24-9
M. Wt: 443.58
InChI Key: JDEONPXSFBNMLT-UHFFFAOYSA-N
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Description

N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps. One common approach is the coupling of an indole derivative with a sulfonylbenzamide precursor. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylbenzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce thiol derivatives.

Scientific Research Applications

N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonylbenzamide group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of an indole moiety, a pyrrolidine ring, and a sulfonylbenzamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-16-21(19-6-2-3-7-20(19)24-16)29-15-12-23-22(26)17-8-10-18(11-9-17)30(27,28)25-13-4-5-14-25/h2-3,6-11,24H,4-5,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEONPXSFBNMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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